Clothianidin-d3
Overview
Description
Clothianidin-d3 is a deuterated analog of clothianidin, a neonicotinoid insecticide. It is primarily used as an analytical standard in scientific research to study the behavior and effects of clothianidin in various environments. The deuterium atoms in this compound replace three hydrogen atoms, making it useful for mass spectrometry analysis due to its distinct mass difference from the non-deuterated compound .
Mechanism of Action
Target of Action
Clothianidin-d3, like other neonicotinoids, primarily targets the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. When this compound binds to these receptors, it disrupts normal nerve function, leading to paralysis and eventually death of the insect .
Mode of Action
This compound acts as an agonist of the nAChR, meaning it binds to these receptors and triggers a response, mimicking the action of acetylcholine, a neurotransmitter . This binding leads to an overstimulation of the nervous system, causing rapid knockdown of the insect This leads to a continuous stimulation of the nerves, resulting in the insect’s paralysis and death .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the nachrs, disrupting the transmission of nerve impulses . This disruption affects various physiological processes in the insect, leading to its paralysis and death .
Pharmacokinetics
It is known that this compound, like other neonicotinoids, is systemic, meaning it can be absorbed and transported within the plant to all parts, including pollen and nectar . This property makes this compound effective against sucking and chewing insects .
Result of Action
The primary result of this compound’s action is the rapid knockdown of the insect, leading to its paralysis and eventual death . At the cellular level, this compound disrupts normal nerve function by overstimulating the nAChRs, leading to a continuous firing of nerve impulses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the toxicity of this compound, with higher temperatures potentially increasing its toxicity . Soil moisture content can also influence the availability and uptake of this compound by plants . .
Biochemical Analysis
Biochemical Properties
Clothianidin-d3, like other neonicotinoids, primarily acts on the nicotinic acetylcholine receptors at the postsynaptic membrane . This interaction disrupts normal neuronal signaling, leading to overstimulation and eventual paralysis in insects .
Cellular Effects
This compound’s effects on cells are primarily due to its disruption of normal neuronal signaling . In non-target organisms, such as aquatic invertebrates, exposure to Clothianidin can lead to significant behavioral changes and mortality . In honey bees, exposure to field-realistic concentrations of Clothianidin can lead to weight loss, increased levels of deformed wing virus, and changes in gene expression .
Molecular Mechanism
The molecular mechanism of this compound is likely similar to that of Clothianidin. It acts as an agonist of the nicotinic acetylcholine receptor, binding to the receptor and causing an influx of ions that leads to neuronal overstimulation . This overstimulation can lead to paralysis and death in insects .
Temporal Effects in Laboratory Settings
In laboratory settings, Clothianidin has been shown to have both acute and chronic effects on non-target organisms . The effects of this compound over time are likely to be similar, with potential for long-term impacts on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound are likely to vary with dosage. Studies on Clothianidin have shown differential effects on different species at varying dosages . For example, in painted lady butterflies, Clothianidin exposure reduced average free-flight metabolic rates, while in monarch butterflies, it increased average velocity and total distance achieved in tethered flight .
Metabolic Pathways
This compound is likely metabolized in similar pathways as Clothianidin. Clothianidin’s main metabolic pathways involve oxidative demethylation and cleavage of the nitrogen–carbon bond between the thiazolyl-methyl position and the nitroimino moiety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Given its chemical similarity to Clothianidin, it is likely to have similar properties. Clothianidin is known to have low soil binding and high water solubility, which allows it to be easily transported and distributed in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clothianidin-d3 involves the incorporation of deuterium atoms into the clothianidin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the reaction process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of deuterated reagents and solvents is critical in maintaining the deuterium content in the final product .
Chemical Reactions Analysis
Types of Reactions
Clothianidin-d3 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can result in the formation of nitroso or nitro compounds, while reduction can lead to the formation of amines .
Scientific Research Applications
Clothianidin-d3 is widely used in scientific research for various applications, including:
Chemistry: It is used as an analytical standard in mass spectrometry to study the behavior and effects of clothianidin in different environments.
Biology: It is used to study the impact of clothianidin on various biological systems, including its effects on insects and other organisms.
Medicine: It is used to investigate the potential health effects of clothianidin exposure in humans and animals.
Industry: It is used in the development and testing of new insecticides and other agricultural chemicals.
Comparison with Similar Compounds
Clothianidin-d3 is part of the neonicotinoid class of insecticides, which includes other compounds such as imidacloprid, thiamethoxam, and acetamiprid. Compared to these compounds, this compound is unique due to its deuterium content, which makes it particularly useful for analytical purposes in mass spectrometry .
List of Similar Compounds
- Imidacloprid
- Thiamethoxam
- Acetamiprid
- Dinotefuran
- Nitenpyram
- Thiacloprid
Properties
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-nitro-2-(trideuteriomethyl)guanidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOOBECODWQEAB-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746817 | |
Record name | N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(~2~H_3_)methyl-N'-nitroguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262776-24-8 | |
Record name | N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-(~2~H_3_)methyl-N'-nitroguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.